DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide] DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide] Non-fluorescent Sulfohydryl-Reactive acceptor for fluorescence resonance energy
Brand Name: Vulcanchem
CAS No.: 87963-80-2
VCID: VC0148285
InChI: InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol

DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide]

CAS No.: 87963-80-2

Reference Standards

VCID: VC0148285

Molecular Formula: C18H16N4O2

Molecular Weight: 320.3 g/mol

DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide] - 87963-80-2

CAS No. 87963-80-2
Product Name DABMI [4-Dimethylaminophenylazophenyl-4''-maleimide]
Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
IUPAC Name 1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3
Standard InChIKey RGNHAWFQWRAADF-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Canonical SMILES CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Description Non-fluorescent Sulfohydryl-Reactive acceptor for fluorescence resonance energy
Synonyms 4-dimethylaminophenylazophenyl-4'-maleimide
DABMI
PubChem Compound 137371
Last Modified Nov 11 2021
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